Propyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine
Description
Propyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine (CAS: 625838-83-7) is a fluorinated amine with the molecular formula C₁₂H₁₆F₃N and a molecular weight of 231.26 g/mol . Structurally, it consists of a propylamine backbone linked to a 4-(trifluoromethyl)phenyl ethyl group.
Properties
Molecular Formula |
C12H16F3N |
|---|---|
Molecular Weight |
231.26 g/mol |
IUPAC Name |
N-[2-[4-(trifluoromethyl)phenyl]ethyl]propan-1-amine |
InChI |
InChI=1S/C12H16F3N/c1-2-8-16-9-7-10-3-5-11(6-4-10)12(13,14)15/h3-6,16H,2,7-9H2,1H3 |
InChI Key |
AJNORTXPUGTHTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine typically involves the following steps:
Formation of the Trifluoromethylated Phenyl Intermediate: This can be achieved through radical trifluoromethylation of a suitable phenyl precursor.
Coupling with Ethylamine: The trifluoromethylated phenyl intermediate is then coupled with ethylamine under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Propyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
Propyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Propyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to increased efficacy. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of trifluoromethyl-substituted amines. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Comparisons
Structural Flexibility vs. In contrast, 2-[4-(trifluoromethyl)phenyl]propan-2-amine (a tertiary amine) has a rigid branched structure, limiting rotational freedom but improving metabolic stability .
Hydrogen-Bonding Capacity: As a primary amine, this compound can act as both a hydrogen-bond donor and acceptor, increasing solubility in polar solvents like water or ethanol . Tertiary amines (e.g., 2-[4-(trifluoromethyl)phenyl]propan-2-amine) lack this capability, leading to lower aqueous solubility .
Electronic and Lipophilic Effects :
- The -CF₃ group in all compounds contributes to electron-withdrawing effects and high logP values (indicative of lipophilicity). However, replacing -CF₃ with -OCF₃ (as in Propyl[2-(trifluoromethoxy)ethyl]amine) introduces polarity, reducing membrane permeability but improving solubility in acetonitrile-based chromatographic systems .
Applications :
- This compound’s primary amine group makes it a candidate for drug intermediates or chromatographic stationary phases (e.g., hydrophilic interaction liquid chromatography) .
- The tertiary amine 2-[4-(trifluoromethyl)phenyl]propan-2-amine is more suited for central nervous system (CNS) drugs due to its ability to cross the blood-brain barrier .
Biological Activity
Propyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine is a chemical compound characterized by its unique trifluoromethyl group attached to a phenyl ring. This structural feature significantly influences its biological activity, particularly in pharmacological contexts. The compound has garnered interest due to its potential applications in medicinal chemistry, especially concerning its interactions with neurotransmitter systems and other biological targets.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 217.23 g/mol. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its pharmacokinetic properties and making it an attractive candidate for various therapeutic applications.
Biological Activity
The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors, particularly in the central nervous system (CNS). Studies have indicated that compounds with similar structures can modulate neurotransmitter systems, which may lead to therapeutic effects in conditions such as anxiety and depression.
Interaction with Neurotransmitter Systems
Research indicates that the trifluoromethyl group plays a crucial role in enhancing the compound's interaction with various biological targets. For example, it has been shown to affect the modulation of acetylcholine receptors, which are vital for cognitive functions and memory .
Case Studies
Several studies have explored the pharmacological effects of compounds structurally related to this compound:
- Neurotransmitter Modulation : A study demonstrated that related compounds acted as positive allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs), enhancing synaptic transmission and potentially improving cognitive function .
- Inhibition Studies : Another investigation focused on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), revealing that derivatives showed moderate inhibition, suggesting potential use in treating neurodegenerative diseases .
Comparative Analysis
The following table summarizes the characteristics and biological activities of this compound compared to structurally related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | 217.23 g/mol | Modulates nAChRs; potential CNS effects | |
| Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine | 227.24 g/mol | Similar modulation effects; slight structural variation | |
| Methyl({1-[4-(trifluoromethyl)phenyl]ethyl})amine | 217.23 g/mol | Lower efficacy compared to propyl derivative |
Pharmacological Implications
The unique structural arrangement of this compound suggests it may possess distinct pharmacological properties compared to other compounds in its class. The trifluoromethyl group not only enhances lipophilicity but also influences receptor binding affinity, which could lead to improved therapeutic outcomes in CNS-related disorders.
Future Research Directions
Further research is warranted to explore:
- Mechanistic Studies : Understanding the precise mechanisms by which this compound interacts with neurotransmitter systems.
- In Vivo Studies : Evaluating the compound's efficacy and safety in animal models to assess its potential therapeutic applications.
- Synthesis of Derivatives : Investigating structural modifications to enhance biological activity and selectivity for specific receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
